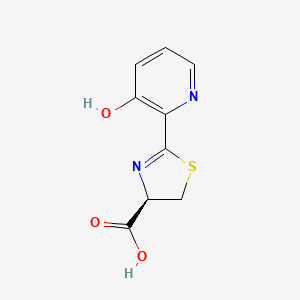
(R)-Desmethyldesferrithiocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Desmethyldesferrithiocin (DMPT) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a derivative of desferrithiocin, a natural product that is produced by certain microorganisms. DMPT has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Applications De Recherche Scientifique
Complexation and Interaction Studies
Complexation of Thorium(IV) with Desmethyldesferrithiocin Desmethyldesferrithiocin (DMDFT) has been examined for its potential in complexing with thorium (Th(IV)). The complexation was meticulously investigated using various techniques such as potentiometry, spectrophotometry, and NMR. It was discovered that DMDFT forms a complex with Th(IV) by involving its phenolate oxygen, thiazoline nitrogen, and carboxylate group, suggesting potential applications in fields like radiochemistry (Rao, Choppin, & Bergeron, 2000).
Antineoplastic Potential
Desferrithiocin as a Potent Antineoplastic Agent Desferrithiocin (DFT) has shown promise in the field of cancer research. It was found to be a potent inhibitor of hepatocellular carcinoma cell (HCC) proliferation. The study highlighted that DFT acts possibly by depriving the cells of iron or inactivating essential iron pools, making it a potential candidate for further investigation as an antineoplastic agent (Kicic, Chua, & Baker, 2002).
Structural Modification and Toxicity Reduction
Substituent Effects on Desferrithiocin Research has been conducted to reduce the toxicity of desferrithiocin (DFT) by altering its structure. Modifications such as removal of the aromatic nitrogen and introduction of hydroxyl groups or polyether fragments significantly reduced renal toxicity while preserving the compound's iron-clearing properties, paving the way for its safer use (Bergeron et al., 2012).
Enantioselective Barrier in Iron Chelation
Enantioselective Barrier Promoted by Desazadesferrithiocin Analogs The study of enantiomeric pairs of analogs of desferrithiocin, specifically (+)-(S)- and (-)-(R)-4'-Hydroxydesazadesferrithiocin, demonstrated the significance of enantioselectivity in iron chelation. The research indicated that the (+)-(S)-enantiomer is a more efficient deferration agent compared to the (-)-(R)-enantiomer, offering insights into the enantioselective properties of these compounds in medical applications (Bergeron et al., 2003).
Propriétés
IUPAC Name |
(4R)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-6-2-1-3-10-7(6)8-11-5(4-15-8)9(13)14/h1-3,5,12H,4H2,(H,13,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIBMXCYUYRNRT-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=C(C=CC=N2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=C(C=CC=N2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Desmethyldesferrithiocin | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

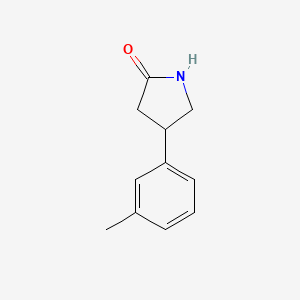
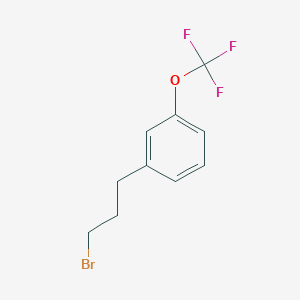
![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)
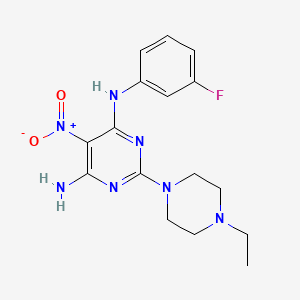
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
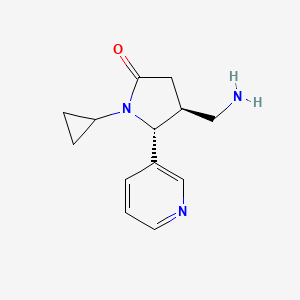
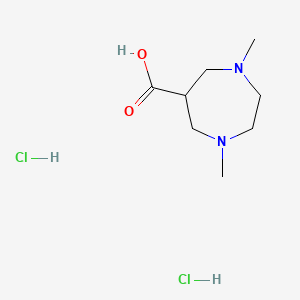
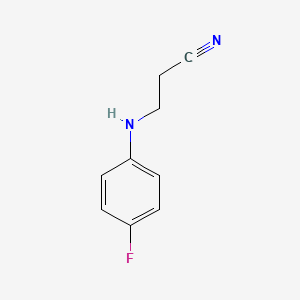
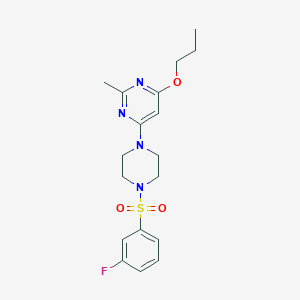
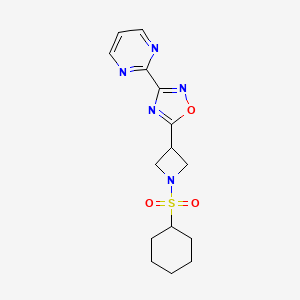
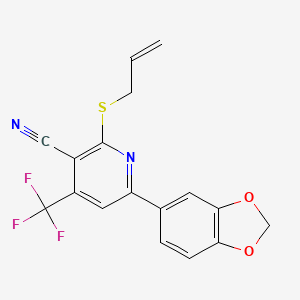
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
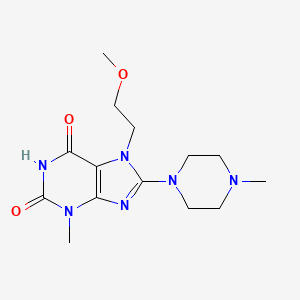
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)